Ferroin

Übersicht

Beschreibung

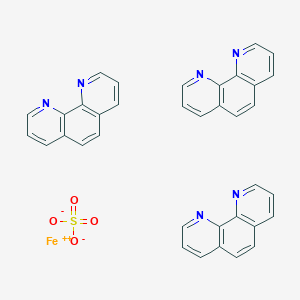

Ferroin is a chemical compound with the formula [Fe(o-phen)₃]SO₄, where o-phen stands for 1,10-phenanthroline, a bidentate ligand. This compound is widely used as a redox indicator in analytical chemistry due to its distinct color change properties. This compound is known for its vibrant red color in its reduced form and blue color in its oxidized form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferroin sulfate can be synthesized by combining 1,10-phenanthroline with ferrous sulfate in water. The reaction is as follows: [ 3 \text{phen} + \text{Fe}^{2+} \rightarrow [\text{Fe(phen)}_3]^{2+} ] This reaction involves the formation of a complex between ferrous ions and 1,10-phenanthroline .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of sulfuric acid to an aqueous solution of the ferrous-phenanthroline complex. This process ensures the stability and purity of the final product .

Types of Reactions:

Oxidation: this compound undergoes a one-electron oxidation reaction, converting from its ferrous (Fe²⁺) form to its ferric (Fe³⁺) form: [ [\text{Fe(phen)}_3]^{2+} \rightarrow [\text{Fe(phen)}_3]^{3+} + e^- ]

Hydrolysis: Addition of sulfuric acid to an aqueous solution of this compound causes hydrolysis: [ [\text{Fe(phen)}_3]^{2+} + 3 \text{H}_2\text{SO}_4 + 6 \text{H}_2\text{O} \rightarrow [\text{Fe(OH}_2)_6]^{2+} + 3 [\text{phenH}]\text{HSO}_4^- ]

Common Reagents and Conditions:

Oxidation: Commonly performed in the presence of sulfuric acid.

Hydrolysis: Requires sulfuric acid and water.

Major Products:

Oxidation: Ferric-phenanthroline complex.

Hydrolysis: Hexaaquairon(II) complex and protonated phenanthroline sulfate.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Ferroin is primarily used as a redox indicator in titrations and electrochemical analyses due to its distinct color change from red to yellow upon oxidation. This property makes it invaluable in determining the concentration of reducing agents.

Key Applications:

- Titration: this compound is utilized in redox titrations to indicate endpoint changes.

- Electrochemical Sensors: It serves as a redox-active component in sensors that monitor biological and chemical processes.

Table 1: this compound Applications in Analytical Chemistry

| Application Type | Description | Reference |

|---|---|---|

| Redox Titration | Endpoint detection for reducing agents | |

| Electrochemical Sensor | Monitoring redox reactions in biological samples |

Environmental Science

This compound has been explored for its potential in environmental remediation processes. Notably, it can act as a catalyst in Fenton-like reactions for degrading organic pollutants.

Case Study: Dyes Degradation

A study demonstrated that this compound could effectively degrade azo dyes through a photo-Fenton-like process under UVA irradiation. The degradation efficiencies were significant, achieving up to 96% reduction for methylene blue and 94% for methyl red.

Table 2: Dyes Degradation Using this compound

| Dye Type | Initial Concentration (mg/L) | Degradation Efficiency (%) | Reaction Conditions |

|---|---|---|---|

| Methylene Blue | 1.33 | 96 | pH 5.2-5.4, UVA, 165 min |

| Methyl Red | 2.67 | 94 | pH 5.2-5.4, UVA, 165 min |

This study highlights the dual role of this compound as both a catalyst and a waste recycling agent, enhancing waste management practices by utilizing laboratory residues effectively .

Materials Science

This compound's electrochemical properties have led to its application in materials science, particularly in the characterization of materials with silver aggregates.

Case Study: Silver Sodalites

This compound serves as a sensitive indicator to differentiate between internal and external silver aggregates within microporous materials such as silver sodalites. This application is crucial for developing advanced materials with specific functionalities .

Table 3: this compound Applications in Materials Science

| Material Type | Application Description | Reference |

|---|---|---|

| Silver Sodalites | Indicator for silver location within microporous media |

Biological Applications

This compound has been utilized in biological studies to assess redox states and metabolic processes. Its ability to act as a redox-active indicator allows researchers to monitor cellular conditions effectively.

Key Findings:

- Studies have shown that this compound can help visualize redox homeostasis in living cells, providing insights into metabolic changes during disease progression .

Table 4: Biological Applications of this compound

Wirkmechanismus

Ferroin exerts its effects through its ability to undergo reversible redox reactions. The iron center in this compound can switch between ferrous (Fe²⁺) and ferric (Fe³⁺) states, facilitating electron transfer processes. This redox activity is crucial for its function as an indicator and catalyst. The molecular targets include various organic and inorganic substrates that participate in redox reactions .

Vergleich Mit ähnlichen Verbindungen

Ferroin is often compared with other iron-phenanthroline complexes, such as:

Nitrothis compound: A complex of iron(II) with 5-nitro-1,10-phenanthroline.

Tris(bipyridine)iron(II): Another iron complex with similar redox properties but different ligand structures.

Uniqueness: this compound is unique due to its distinct color change, stability, and versatility as a redox indicator. Its ability to participate in various redox reactions and its application in diverse fields make it a valuable compound in both research and industry .

Biologische Aktivität

Ferroin, a complex formed between iron(II) and 1,10-phenanthroline, is widely recognized for its applications in analytical chemistry, particularly in redox titrations. However, its biological activity extends beyond mere analytical utility. This article explores the biological activities of this compound, focusing on its roles in catalysis, photochemistry, and interactions with biological molecules.

1. Overview of this compound

This compound is characterized by its vibrant orange-red color, resulting from the Fe(II) complex with phenanthroline. It serves as a redox indicator and is commonly used in various chemical analyses due to its distinct absorption properties in the UV-visible spectrum.

Chemical Structure:

- Formula: [Fe(C12H8N2)3]^{2+}

- Molar Mass: Approximately 392.25 g/mol

2. Catalytic Activity in Fenton-like Reactions

This compound has been demonstrated to act as a catalyst in Fenton-like processes, which are critical for the degradation of organic pollutants. A study highlighted that this compound can be activated under UVA irradiation in mildly acidic media, enhancing the degradation of dyes such as methyl red and methylene blue by producing hydroxyl radicals through a photo-Fenton-like mechanism .

Table 1: Degradation Efficiency of Dyes Using this compound

| Dye | Initial Concentration | Degradation (%) | pH Range |

|---|---|---|---|

| Methyl Red | 1.4 mg L^-1 | 94% | 5.2 - 5.4 |

| Methylene Blue | 1.33 mg L^-1 | 96% | 5.2 - 5.4 |

This catalytic activity suggests that this compound can be recycled as a valuable resource in wastewater treatment processes, converting a laboratory waste product into an effective catalyst for environmental remediation.

3. Interaction with Biological Molecules

This compound's interaction with biological molecules has been studied extensively, particularly regarding its potential cytotoxic effects and its role in biochemical assays.

3.1 Cytotoxicity Studies

Research indicates that this compound may induce DNA cleavage through Fenton-type reactions involving hydroxyl radicals . This property raises concerns regarding its cytotoxicity when used in biological systems. The cytotoxic effects are primarily linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage.

3.2 Spectrophotometric Applications

This compound is also utilized in spectrophotometric studies to analyze interactions with amino acids and other biomolecules. For instance, a study demonstrated the stoichiometric reaction between this compound(III) and tryptophan, revealing a 1:1 molar ratio indicative of their interaction . This interaction was monitored using UV-visible spectroscopy at specific wavelengths (e.g., λmax = 590 nm).

Table 2: Spectrophotometric Data of this compound-Tryptophan Interaction

| Tryptophan Concentration (µg/mL) | Absorbance at λmax = 590 nm |

|---|---|

| 41.058 | 0.320 |

| 61.59 | 0.305 |

| 82.12 | 0.290 |

| 123.2 | 0.275 |

| 143.7 | 0.260 |

These findings underscore this compound's utility as an analytical tool for studying biochemical interactions.

4.1 Environmental Applications

A notable case study involved the use of this compound in treating chemical waste containing dyes through advanced oxidation processes (AOPs). The study demonstrated significant reductions in dye concentrations using optimized conditions involving this compound as a catalyst . This application not only highlights this compound's effectiveness but also its potential role in sustainable waste management practices.

4.2 Biochemical Assays

This compound has been employed in various biochemical assays due to its sensitivity and specificity for iron detection and redox reactions. Its ability to indicate changes in oxidation states makes it valuable for studying enzyme kinetics and metabolic pathways.

5. Conclusion

This compound exhibits significant biological activity beyond its traditional use as a redox indicator in analytical chemistry. Its catalytic properties in Fenton-like reactions make it an important compound for environmental applications, particularly in wastewater treatment processes aimed at degrading organic pollutants. Furthermore, its interactions with biomolecules offer insights into its potential cytotoxic effects and utility in biochemical assays.

Future research should focus on elucidating the mechanisms underlying this compound's biological activities and exploring safer alternatives or modifications that could mitigate cytotoxic risks while retaining its beneficial properties.

Eigenschaften

IUPAC Name |

iron(2+);1,10-phenanthroline;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q;;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWXFRVOSDNDJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24FeN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14708-99-7 (Parent) | |

| Record name | 1,10-Phenanthroline ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014634914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065799 | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solution (99.9% water); [Aldrich MSDS] | |

| Record name | 1,10-Phenanthroline ferrous sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14634-91-4 | |

| Record name | Tris(1,10-phenanthroline)iron(II) sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014634914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,10-phenanthroline-N1,N10)iron sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP88WTW2E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.